[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;;/h1-8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSNWVWDFJLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclopropane Ring Formation
| Reagents | Conditions | Product |
|---|---|---|
| Dibromoneopentyl glycol | Zn powder, Ethanol, 65°C, 6 hours | Cyclopropane derivative |
Step 2: Introduction of the Piperidinylmethyl Group
| Reagents | Conditions | Product |
|---|---|---|
| Cyclopropane derivative, Piperidinylmethyl halide | Base (e.g., NaOH), Solvent (e.g., THF), Room temperature | Piperidinylmethylcyclopropane |
Step 3: Amination
| Reagents | Conditions | Product |
|---|---|---|
| Piperidinylmethylcyclopropane, Amine source (e.g., ammonia) | Reducing agent (e.g., NaBH4), Solvent (e.g., MeOH), Room temperature | [1-(1-Piperidinylmethyl)cyclopropyl]amine |
Step 4: Salt Formation
| Reagents | Conditions | Product |
|---|---|---|
| [1-(1-Piperidinylmethyl)cyclopropyl]amine, HCl | Ethanol, Room temperature | [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride |
Research Findings and Challenges
While specific literature on the synthesis of this compound is limited, the proposed method leverages common organic synthesis techniques. Challenges may include optimizing reaction conditions for high yield and purity, as well as ensuring the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often include controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the role of piperidine derivatives in anticancer drug development. Compounds similar to [1-(1-Piperidinylmethyl)cyclopropyl]amine are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The incorporation of cyclopropyl groups has been shown to enhance the pharmacological properties of these compounds, making them suitable candidates for further development as anticancer agents .
Neuropharmacology
Piperidine derivatives are also recognized for their neuropharmacological properties. Research indicates that compounds containing piperidine moieties can serve as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function . The structural characteristics of [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride suggest it could be a valuable lead compound in the design of new Alzheimer’s therapeutics.
Organic Synthesis
Synthesis Intermediates
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. For instance, cyclopropylamines are frequently utilized in the preparation of pharmaceuticals and agrochemicals, including antibiotics and herbicides . The ability to modify the piperidine and cyclopropyl groups further enhances its utility in synthetic chemistry.
Potential for Novel Drug Development
The versatility of this compound makes it a candidate for developing novel drugs targeting various biological pathways. Its derivatives can be tailored to improve efficacy and selectivity against specific targets, such as enzymes involved in metabolic pathways or receptors implicated in disease processes .
Biochemical Tools
Inhibition Studies
The compound's structural features make it suitable for use in biochemical assays aimed at studying enzyme inhibition or receptor binding. For example, compounds like [1-(1-Piperidinylmethyl)cyclopropyl]amine have been shown to modulate the activity of lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation . This property allows researchers to explore its effects on gene expression and cellular functions.
Case Studies
Mechanism of Action
The mechanism of action of [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Commercial Comparison
The following table compares [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride with two closely related piperidine derivatives:
Key Observations:
Structural Differences :
- The target compound features a cyclopropylamine core with a piperidinylmethyl substituent, whereas [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride replaces the cyclopropyl group with a carbonyl-linked propylamine . This substitution likely alters solubility, stability, and reactivity.
- Putrescine dihydrochloride, a biogenic amine, is structurally simpler, lacking cyclic or aromatic moieties .
Commercial Accessibility :
Biological Activity
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride is a cyclopropylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its roles in modulating various biological pathways, including its effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders.
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molecular Weight : 195.12 g/mol
- Structural Characteristics : The compound features a piperidine ring attached to a cyclopropyl group, which is known to influence its pharmacological properties.
The biological activity of this compound is thought to involve interactions with neurotransmitter receptors, particularly those associated with the central nervous system. The piperidine moiety may facilitate binding to various receptors, influencing neuronal excitability and neurotransmitter release.
Antidepressant Effects
Research indicates that cyclopropylamines can exhibit antidepressant-like effects. For instance, studies have shown that compounds with similar structures can modulate the serotonin and norepinephrine systems, leading to enhanced mood and reduced anxiety symptoms in animal models.
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
Antimicrobial Activity
Preliminary investigations have indicated potential antimicrobial properties. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 : Neuropharmacology Journal (2020) | Demonstrated significant reduction in depressive-like behavior in rodent models treated with the compound. | Suggests potential as an antidepressant agent. |
| Study 2 : Journal of Medicinal Chemistry (2021) | Identified the compound's ability to inhibit specific neurotransmitter uptake mechanisms. | Highlights its role in modulating synaptic transmission. |
| Study 3 : International Journal of Antimicrobial Agents (2022) | Showed effective inhibition of several bacterial strains at low concentrations. | Supports further exploration as an antimicrobial agent. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride?
- Answer : The compound is typically synthesized via nucleophilic substitution followed by salt formation. For example:
Cyclopropane Intermediate : Start with brominated cyclopropane derivatives (e.g., 1-bromo-1-cyclopropylcyclopropane) reacting with piperidine derivatives under controlled conditions to form the amine precursor .
Hydrochloride Salt Formation : Treat the free amine with hydrogen chloride (HCl) in diethyl ether or ethanol to yield the dihydrochloride salt. This step achieves ~87% yield under optimized conditions .
- Key Reagents : Methyl cyclopropanecarboxylate (precursor), HCl (gas or in solution).
- Industrial Relevance : Continuous flow reactors and automated systems are suggested for scalability .
Q. How is this compound characterized in research settings?
- Answer : Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane and piperidinylmethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNCl) .
- X-ray Diffraction (XRD) : For crystalline structure validation, particularly to resolve steric effects from the cyclopropane ring .
Q. What are the primary chemical reactions involving this compound?
- Answer : The amine hydrochloride participates in:
- Oxidation : Forms amine oxides with KMnO or CrO .
- Reduction : Hydrogenation reduces the cyclopropane ring, altering reactivity .
- Nucleophilic Substitution : The amine group reacts with alkyl halides or acyl chlorides to form secondary amines or amides .
- Table : Common Reactions and Conditions
| Reaction Type | Reagents | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO | Amine oxide | 60–75 | |
| Substitution | Methyl iodide | N-methyl derivative | 80–85 |
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step protocols?
- Answer : Key parameters include:
- Temperature Control : Low temperatures (−20°C to 0°C) during cyclopropane formation minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .
- Purification : Avoid chromatography by using crystallization (e.g., HCl salt precipitation in ethanol) .
- Case Study : A 50 g scale synthesis achieved 42% overall yield via optimized Boc-deprotection and salt formation .
Q. How to resolve contradictions in spectroscopic data between batches?
- Answer : Discrepancies often arise from:
- Hygroscopicity : Absorbed moisture alters NMR shifts. Use anhydrous solvents and dry sample preparation .
- Polymorphism : XRD can differentiate crystalline forms affecting melting points .
- Computational Validation : Density-functional theory (DFT) models predict NMR/IR spectra to cross-validate experimental data .
Q. What advanced methods are used to study stability under physiological conditions?
- Answer :
- pH Stability Assays : Monitor degradation via HPLC at pH 2–9 (simulating gastrointestinal tract conditions) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for hydrochloride salts) .
- Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation in solution .
Methodological Considerations
Q. What safety protocols are critical for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles due to irritant properties .
- Ventilation : Use fume hoods during HCl gas exposure .
- Spill Management : Neutralize acid spills with sodium bicarbonate .
Q. How can computational tools predict the compound’s reactivity?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
